Product packaging for indeno[2,1-b]pyridin-9-one(Cat. No.:CAS No. 57955-12-1)

indeno[2,1-b]pyridin-9-one

Cat. No.: B1345150
CAS No.: 57955-12-1
M. Wt: 181.19 g/mol
InChI Key: CPDVQPDRWLRLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indeno[2,1-b]pyridin-9-one is a versatile fused polycyclic compound of significant interest in medicinal chemistry and materials science research. Its core structure, which combines a pyridine ring with an indenone system, is a key scaffold in developing new therapeutic agents and functional materials . In anticancer research, structural analogues of this indenopyridine core demonstrate potent biological activity by acting as catalytic inhibitors of topoisomerase IIα, a well-validated anticancer target essential for DNA replication in highly proliferative cells . Unlike topoisomerase poisons, this catalytic inhibition mechanism disrupts enzyme function without stabilizing DNA-enzyme cleavage complexes, potentially avoiding the DNA toxicity and secondary malignancy risks associated with poison-type inhibitors . This mechanism is particularly valuable for investigating novel cancer treatment strategies. Furthermore, the indenopyridine structure serves as a privileged building block in materials science. Derivatives exhibit promising properties for developing organic electronic materials, including use as asymmetric non-fullerene acceptors in organic solar cells, and show potential in sensor technologies due to their photodynamic and electrochemical characteristics . The presence of both nitrogen and oxygen heteroatoms in the fused ring system enhances these properties and allows the molecule to function as a ligand for metal ions, facilitating the creation of inorganic complexes with additional applications . Synthesized through environmentally friendly cascade reactions or multicomponent condensations, this compound is accessible for research scale-up . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NO B1345150 indeno[2,1-b]pyridin-9-one CAS No. 57955-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indeno[2,1-b]pyridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO/c14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDVQPDRWLRLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206672
Record name 9H-Indeno(2,1-b)pyridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57955-12-1
Record name 9H-Indeno[2,1-b]pyridin-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57955-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Indeno(2,1-b)pyridin-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057955121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Indeno(2,1-b)pyridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Indeno 2,1 B Pyridin 9 One and Its Derivatives

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. tandfonline.com These reactions are valued for their high atom economy, reduced reaction times, energy savings, and operational simplicity, often eliminating the need for costly purification of intermediates. tandfonline.com

One-Pot Condensation Approaches

One-pot condensation reactions are a cornerstone for the synthesis of complex heterocyclic systems like indenopyridinones. These methods allow for the construction of the target molecule from simple precursors in a single reaction vessel, which is both time and resource-efficient. researchgate.net

A notable example is a single-stage, four-component condensation reaction for synthesizing indeno[1,2-b]pyridine derivatives. echemcom.com This approach brings together an aldehyde, 1,3-indandione, acetophenone, and ammonium acetate, which react under reflux conditions to yield the desired product. echemcom.com The key advantages of this method include high reaction quotients and simple purification of the products by crystallization. echemcom.com

Three-component reactions are also widely employed. One such process involves the reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione to produce chromeno[2,3-b]indeno[2,1-e]pyridine derivatives. tandfonline.com This synthesis proceeds through a sequence of Aldol condensation, Michael addition, and intramolecular nucleophilic addition, followed by aromatization. tandfonline.com Another efficient one-pot method is the three-component condensation of 1,3-indandione, aromatic amines, and isatins, which yields spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione derivatives. researchgate.net

Reaction TypeReactantsCatalyst/PromoterKey FeaturesProduct Type
4-Component CondensationAldehyde, 1,3-Indandione, Acetophenone, Ammonium AcetateNano CeO2/ZnOSingle-stage reaction; high efficiency. echemcom.comIndeno[1,2-b]pyridine derivatives echemcom.com
3-Component Condensation1,3-Indandione, Aromatic Amines, IsatinsZn(BDC) MOFSolvent-free conditions; catalyst reusability. tandfonline.comresearchgate.netSpiro[diindeno-pyridine-indoline]-triones researchgate.net
3-Component Condensation2-Amino-4H-chromen-4-ones, Aromatic Aldehydes, 1H-Indene-1,3(2H)-dioneK2CO3Mild conditions; successive condensation and addition reactions. tandfonline.comChromeno[2,3-b]indeno[2,1-e]pyridines tandfonline.com

Cascade Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in one pot without isolating intermediates. researchgate.net This approach is highly efficient for rapidly building molecular complexity.

A convenient protocol for the synthesis of 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine has been developed utilizing a cascade cyclization and Friedel-Crafts reaction. nih.gov This method involves the reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes to produce the hydrogenated indenopyridine core in good yields. nih.gov

Another effective strategy is the cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones. researchgate.net This reaction allows for the selective synthesis of either indenodihydropyridine or fully aromatized indenopyridine compounds by simply changing the solvent and reaction temperature. researchgate.net In ethanol (B145695), the reaction yields indenodihydropyridines, while switching the solvent to 1,4-dioxane (B91453) and refluxing for a longer period produces the indenopyridine derivatives. researchgate.net This method is notable for its mild conditions and the construction of both C-C and C-N bonds in a single step. researchgate.net

Regioselective and Stereoselective Synthesis Considerations

Controlling regioselectivity (the specific orientation of reactants) and stereoselectivity (the 3D arrangement of atoms) is crucial for synthesizing specific isomers of complex molecules.

In the synthesis of functionalized indeno[1,2-b]pyridin-2-ones, a novel aza-semipinacol-type rearrangement has been observed. nih.gov This reaction, which starts from 6-benzyl-3,6-dihydropyridin-2(1H)-ones and is triggered by N-bromosuccinimide (NBS), involves the transfer of a benzyl group from one carbon position to an adjacent one. nih.gov This rearrangement leads to the formation of an all-carbon quaternary stereogenic center, a challenging structural motif to create. nih.gov The identification of intermediate compounds has helped to support the proposed reaction mechanism. nih.gov Such rearrangements are valuable as they can provide access to complex, functionalized indenopyridinones that are difficult to obtain through other synthetic routes. nih.gov

Catalytic Synthesis Protocols

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Both heterogeneous and homogeneous (including organocatalysis) systems have been successfully applied to the synthesis of indeno[2,1-b]pyridin-9-one and its derivatives.

Heterogeneous Catalysis (e.g., Nano CeO2/ZnO, Cu/Zeolite-Y, Zn(BDC) MOF)

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages such as easy separation from the reaction mixture and potential for recycling, contributing to more sustainable chemical processes. echemcom.com

Nano CeO2/ZnO : A combination of cerium oxide and zinc oxide nanoparticles (Nano CeO2/ZnO) has been effectively used as a heterogeneous and recyclable catalyst for the synthesis of indeno[1,2-b]pyridine derivatives. samipubco.comechemcom.com In the proposed mechanism for the four-component condensation reaction, the nanocatalyst acts as a Lewis acid, activating a carbonyl group on the aldehyde. echemcom.com This activation facilitates subsequent nucleophilic attacks and condensation steps, ultimately leading to the indenopyridine product. echemcom.com The solid nature of the catalyst allows for simple filtration to separate it from the reaction products. echemcom.com

Cu/Zeolite-Y : Copper supported on Zeolite-Y (Cu/Zeolite-Y) is another efficient heterogeneous catalyst used for synthesizing indenone-fused quinoline derivatives, which are structurally related to indenopyridines. nih.gov Zeolites are microporous crystalline aluminosilicates that provide a high surface area for dispersing the copper ions. nih.gov The Cu/Zeolite-Y catalyst offers both Lewis acid and Brønsted acid sites, which enhances the reaction selectivity. nih.gov The catalytic activity is attributed to the high dispersion of copper ions and their oxidation state within the zeolite framework. nih.gov

Zn(BDC) MOF : Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions linked by organic ligands. tandfonline.com A zinc terephthalate MOF, known as Zn(BDC) MOF, has been successfully employed as a catalyst for the one-pot, three-component synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione derivatives. researchgate.net The reaction proceeds efficiently under solvent-free conditions at 80°C. tandfonline.com The Zn(BDC) MOF is non-toxic, inexpensive, and can be reused multiple times without a significant loss of catalytic activity. researchgate.net

CatalystReactantsReaction ConditionsYieldKey Features
Nano CeO2/ZnOAromatic aldehydes, 1,3-indandione, acetophenone, ammonium acetateRefluxHighHeterogeneous, recyclable, Lewis acid catalysis. echemcom.comsamipubco.com
Cu/Zeolite-YAromatic aldehydes, 1,3-indandione, 5,5-dimethyl-1,3-cyclohexanedione, ammonium acetateEthanol, RefluxGood to ExcellentProvides both Lewis and Brønsted acid sites; high dispersion of Cu ions. nih.gov
Zn(BDC) MOFIsatins, 1,3-indandione, aromatic amines80 °C, Solvent-freeUp to 95%Reusable (at least six times), efficient under solvent-free conditions. tandfonline.comresearchgate.net

Organocatalysis in Indenopyridinone Formation

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org This field has become a major pillar of asymmetric synthesis, providing environmentally friendly access to chiral compounds. mdpi.com

In the context of indenopyridine-related structures, acid catalysts like p-toluenesulfonic acid (p-TSA) have been used to promote the synthesis of novel spiro-imidazo pyridine-indene derivatives. nih.gov The reaction involves heterocyclic ketene aminals and [1,2′-biindenylidene]-1′,3,3′-trione (bindone), which is generated in situ from the self-condensation of 1,3-indandione. nih.gov The p-TSA catalyst facilitates the initial protonation of 1,3-indandione, which is a key step in the formation of the bindone intermediate and the subsequent multi-component reaction cascade. nih.gov This approach highlights how simple organic molecules can effectively catalyze complex transformations leading to diverse heterocyclic products. nih.gov

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis offers powerful and efficient pathways for the construction of complex molecular architectures like this compound. Annulation reactions, in particular, allow for the rapid assembly of the fused ring system from simpler precursors. Both rhodium and palladium catalysts have shown considerable promise in synthesizing related indenone and pyridine-containing structures, and these strategies can be adapted for the synthesis of the target indenopyridinone core.

Rhodium-catalyzed C-H activation and annulation of α,β-unsaturated ketoximes with internal alkynes represents a viable strategy for constructing the pyridine (B92270) ring of the this compound system. snnu.edu.cn This redox-neutral process involves a sequence of vinylic C-H rhodation, alkyne insertion, and subsequent C-N bond formation, with the N-O bond of the oxime acting as an internal oxidant to maintain the catalytic cycle. snnu.edu.cn By employing an appropriately substituted indanone-derived α,β-unsaturated ketoxime, this methodology could provide a direct route to the this compound skeleton.

Palladium-catalyzed annulation reactions are also well-established for the synthesis of indenones and other carbocyclic systems. nih.gov A plausible approach for this compound involves the palladium-catalyzed annulation of an aryne with a substituted ortho-halostyrene derivative. nih.gov This method facilitates the formation of two new carbon-carbon bonds in a single step under relatively mild conditions and demonstrates tolerance to a variety of functional groups. nih.gov Furthermore, palladium(II)-catalyzed oxidation and cyclization of 2-(2-arylethynylphenyl)acetonitriles offers another potential route to functionalized indenones that could be adapted for the synthesis of the target compound.

The table below summarizes representative transition-metal-catalyzed annulation reactions that could be conceptually applied to the synthesis of this compound derivatives.

Catalyst SystemReactantsPotential ProductRef.
[Cp*RhCl2]2–CsOPivα,β-Unsaturated Ketoxime, Internal AlkyneHighly Substituted Pyridine snnu.edu.cn
Pd(dba)2, dppm, CsFortho-Halostyrene, Aryne PrecursorSubstituted 9-Fluorenylidene nih.gov
Palladium(II)2-(2-Arylethynylphenyl)acetonitrile, OxidantFunctionalized Indenone

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of these catalytic reactions is crucial for optimizing reaction conditions and expanding their substrate scope. For the rhodium-catalyzed synthesis of pyridines, the proposed catalytic cycle commences with the C-H activation of the α,β-unsaturated oxime, facilitated by the nitrogen atom, to form a vinyl rhodium intermediate. snnu.edu.cn This is followed by the insertion of an alkyne to generate a seven-membered rhodacyclic iminium cation. Subsequent C–N reductive elimination yields the pyridine product and regenerates the active rhodium(III) catalyst. snnu.edu.cn

In palladium-catalyzed annulations involving arynes, the mechanism is believed to proceed through the oxidative addition of the ortho-halostyrene to the Pd(0) catalyst. This is followed by insertion of the aryne, which is generated in situ. Subsequent reductive elimination then furnishes the fluorenylidene product and regenerates the Pd(0) catalyst. nih.gov A comprehensive understanding of these fundamental steps, including oxidative addition, transmetalation, and reductive elimination, is essential for the rational design of more efficient palladium-based catalytic systems.

Divergent Synthetic Routes for Functionalized Indenopyridinones

Divergent synthesis provides an efficient strategy to generate a library of structurally related compounds from a common intermediate. Such approaches are particularly valuable for creating functionalized indenopyridinones with diverse substitution patterns for structure-activity relationship studies.

A notable divergent strategy for the synthesis of functionalized indeno[1,2-b]pyridin-2-ones, an isomer of the target compound, involves a benzyl group transfer. nih.govnih.govacs.org This method starts from readily accessible 6-benzyl-3,6-dihydropyridin-2(1H)-ones. nih.gov Treatment of these precursors with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) triggers a reaction cascade that includes the transfer of the benzyl group from the C6 to the C5 position of the lactam ring. nih.govnih.gov This transformation proceeds through a novel aza-semipinacol-type rearrangement, leading to the formation of either bromo-substituted indeno[1,2-b]pyridin-2-ones or 3-iodo-5-benzyl-substituted 2-pyridones, depending on the choice of halogenating agent. nih.govnih.gov The identification of intermediate compounds has provided support for the proposed reaction mechanisms. nih.gov

The aza-semipinacol-type rearrangement is a key transformation in the divergent synthesis of these functionalized indenopyridinones. nih.govnih.govacs.org This rearrangement allows for the construction of indeno[1,2-b]pyridin-2-ones containing an all-carbon quaternary stereocenter, a structural motif that can be challenging to access through other synthetic routes. acs.org The reaction is initiated by the halogenating agent (NBS or NIS) and involves the formation of an N-acyliminium ion intermediate. nih.gov The subsequent migration of the benzyl group from C6 to C5 is a crucial step in this rearrangement, ultimately leading to the cyclized indenopyridinone product after an intramolecular electrophilic substitution. nih.gov This methodology provides a powerful tool for accessing structurally complex and potentially biologically active indenopyridinone derivatives. acs.org

The following table outlines the divergent synthesis of functionalized indenopyridinones from a common precursor.

PrecursorReagentKey TransformationProduct(s)Ref.
6-Benzyl-3,6-dihydropyridin-2(1H)-oneNBSBenzyl Group Transfer, Aza-Semipinacol RearrangementBromo-substituted indeno[1,2-b]pyridin-2-one nih.govnih.gov
6-Benzyl-3,6-dihydropyridin-2(1H)-oneNISBenzyl Group Transfer, Aza-Semipinacol Rearrangement3-Iodo-5-benzyl-substituted 2-pyridone nih.govnih.gov

Green Chemistry Approaches in Indenopyridinone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. Key aspects include the use of safer solvents, such as water, or the elimination of solvents altogether.

While specific examples of the synthesis of this compound in aqueous media are not extensively reported, the synthesis of related nitrogen-containing heterocycles in water has been demonstrated. The development of water-soluble catalysts and the use of phase-transfer catalysis are promising avenues for adapting existing synthetic routes to aqueous conditions.

More progress has been made in the area of solvent-free synthesis. For instance, the synthesis of indolizine derivatives, which share a fused pyridine ring system with indenopyridinones, has been successfully achieved under solvent-free conditions using a CuBr catalyst. mdpi.com This approach aligns with green chemistry principles by reducing waste and enhancing reaction rates. mdpi.com Similarly, the synthesis of 5H-indeno[1,2-b]pyridine derivatives has been accomplished through a sequential multicomponent reaction in the presence of ammonium acetate and acetic acid without a solvent. nih.gov These examples highlight the potential for developing solvent-free methodologies for the synthesis of this compound.

The table below presents examples of green chemistry approaches for the synthesis of related heterocyclic compounds.

Compound ClassReaction ConditionsCatalyst/ReagentKey FeaturesRef.
IndolizinesSolvent-free, 130 °CCuBr, (NH4)2S2O8High yields, high stereoselectivity mdpi.com
5H-Indeno[1,2-b]pyridinesSolvent-freeAmmonium acetate, Acetic acidMulticomponent reaction nih.gov

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste, minimize costs, and enhance the sustainability of chemical processes. In the synthesis of this compound and its derivatives, the focus has increasingly shifted towards heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. While direct literature on recyclable catalysts exclusively for this compound is nascent, significant progress has been made in the synthesis of the closely related indeno[1,2-b]pyridine isomers and other similar heterocyclic systems, offering valuable insights into methodologies that can be adapted for the target compound.

One of the most promising approaches involves the use of magnetic nanoparticles as catalyst supports. These materials allow for the simple and efficient recovery of the catalyst from the reaction medium using an external magnet, thereby avoiding tedious filtration or centrifugation processes.

A notable example is the application of a sulfonic acid-functionalized silica-coated magnetite nanoparticle catalyst (Fe3O4@SiO2@Pr-SO3H) in the one-pot, four-component synthesis of indeno[1,2-b]pyridine derivatives. iau.ir This heterogeneous acid catalyst has demonstrated high efficiency under solvent-free conditions. iau.ir The reaction proceeds via a condensation reaction involving 1,3-indandione, an aromatic aldehyde, an acetophenone or propiophenone derivative, and ammonium acetate. iau.ir The catalyst is easily separated from the reaction mixture by an external magnet and can be reused for several cycles with only a slight decrease in its catalytic activity. iau.ir

The reusability of the Fe3O4@SiO2@PrSO3H catalyst was investigated in the synthesis of a specific indeno[1,2-b]pyridine derivative, showcasing its potential for sustainable chemical production. The results of the recyclability study are summarized in the table below.

Recycle RunYield (%)
196
293
389

Another approach to recyclable catalysis involves supporting metal oxides on porous materials. For instance, copper(II) oxide supported on zeolite-Y has been effectively used as a recyclable heterogeneous catalyst for the synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives. nih.gov This catalyst, which possesses both Brønsted and Lewis acid sites, facilitates the reaction in ethanol under reflux conditions and can be recycled multiple times with a marginal decrease in product yield. nih.gov

The development of such recyclable catalytic systems holds significant promise for the environmentally benign and economically viable synthesis of this compound and its derivatives. Future research in this area is expected to focus on the adaptation of these existing methodologies for the specific synthesis of the this compound core and the development of novel, highly active, and stable recyclable catalysts tailored for this purpose.

Chemical Reactivity and Mechanistic Organic Chemistry of Indeno 2,1 B Pyridin 9 One Scaffolds

Oxidation and Reduction Pathways

The dual presence of a reducible ketone and an oxidizable nitrogen-containing aromatic system allows for selective transformations under controlled conditions.

Oxidation: The pyridine (B92270) nitrogen in the indeno[2,1-b]pyridin-9-one scaffold is susceptible to oxidation, a common reaction for tertiary nitrogen heterocycles. This transformation typically leads to the corresponding N-oxide. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in conjunction with an acid like trifluoroacetic acid are effective for this purpose. nih.govrsc.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, activating it for further functionalization. nih.govresearchgate.net For instance, the oxidation of a related 2-(ethoxycarbonyl)-5-oxo-5H-indeno[1,2-b]pyridine with m-CPBA readily affords the corresponding pyridine 1-oxide. acs.org

Furthermore, the core structure can be formed through oxidation of the corresponding 9H-indeno[2,1-b]pyridine (an azafluorene). A mild and effective method for this transformation involves treating a DMF solution of the azafluorene (B8703113) derivative with a base such as cesium carbonate (Cs₂CO₃) in the presence of air, yielding the desired azafluorenone. nih.gov

Reduction: The most prominent reduction pathway for this compound involves the carbonyl group at the C-9 position. Standard hydride reducing agents can convert the ketone into a secondary alcohol.

ReagentProductNotes
Sodium borohydride (B1222165) (NaBH₄)9H-indeno[2,1-b]pyridin-9-olA mild reagent, selective for the ketone over potential reduction of the pyridine ring.
Lithium aluminum hydride (LiAlH₄)9H-indeno[2,1-b]pyridin-9-olA stronger reducing agent, also effective for the ketone reduction. Care must be taken as it can sometimes reduce the pyridine ring under harsh conditions.

This reduction is a key step in the synthesis of various derivatives where the hydroxyl group can be used as a handle for further chemical modifications.

Nucleophilic and Electrophilic Reactivity Studies

The electronic dichotomy of the fused ring system governs its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactivity: The pyridine ring in the this compound scaffold is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen), which can best stabilize the resulting negative charge in the intermediate. stackexchange.comquora.com Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present at these activated positions. chemistry-online.comquimicaorganica.org

The carbonyl group at C-9 is a classic electrophilic site and readily undergoes nucleophilic addition. youtube.comyoutube.com Strong nucleophiles such as organolithium or Grignard reagents can add to the carbonyl to form tertiary alcohols after workup.

Electrophilic Reactivity: Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to its electron-deficient nature and the deactivating effect of the nitrogen atom, which can be protonated or coordinate to Lewis acids under typical reaction conditions. wikipedia.org If substitution does occur, it is directed to the C-3 position. quora.com In contrast, the fused benzene (B151609) ring is more electron-rich and is the preferred site for electrophilic attack. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to occur on the benzene portion of the molecule. lkouniv.ac.inuci.edu The directing effects of the fused pyridine and ketone moieties would influence the specific position of substitution on the benzene ring.

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold provides multiple handles for derivatization, enabling the synthesis of a diverse library of compounds.

Derivatization of the Carbonyl Group: The ketone at C-9 is a versatile functional group for derivatization.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) can convert the carbonyl group into an exocyclic double bond (a 9-methylene-9H-indeno[2,1-b]pyridine derivative). organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

Aza-Wittig Reaction: Reaction with an iminophosphorane can be used to form an imine at the C-9 position. wikipedia.org

Hydrazone/Oxime Formation: Condensation with hydrazine (B178648) derivatives or hydroxylamine (B1172632) leads to the formation of the corresponding hydrazones and oximes, respectively. researchgate.net

Derivatization via N-Oxidation: As mentioned in section 3.1, N-oxidation provides a powerful strategy for functionalizing the pyridine ring. The resulting N-oxide can be treated with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom, typically at the C-4 position. This chloro-derivative is an excellent substrate for SNAr reactions. For example, a 4-chloro-azafluorenone has been shown to react with diethyl malonate in the presence of cesium carbonate to yield the corresponding C-4 substituted product. nih.govacs.org

Cross-Coupling Reactions: If a halogen substituent is present on either the pyridine or benzene ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction can be employed to form new carbon-carbon bonds. youtube.comyoutube.comnih.govyoutube.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Starting MaterialReagentsProduct TypeReaction Type
This compoundPh₃P=CH₂9-Methylene derivativeWittig Reaction wikipedia.org
4-Chloro-indeno[2,1-b]pyridin-9-oneArylboronic acid, Pd catalyst, Base4-Aryl-indeno[2,1-b]pyridin-9-oneSuzuki Coupling nih.gov
This compound N-oxidePOCl₃4-Chloro-indeno[2,1-b]pyridin-9-oneChlorination

Reaction Mechanisms and Intermediate Characterization

The reactions involving the this compound scaffold proceed through well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): This proceeds via a two-step addition-elimination mechanism. The first, rate-determining step is the attack of the nucleophile on the electron-deficient pyridine ring (at a carbon bearing a leaving group) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com In the case of attack at the C-2 or C-4 position, one of the resonance structures places the negative charge on the electronegative nitrogen atom, providing significant stabilization. quora.com The second, faster step involves the expulsion of the leaving group to restore aromaticity. youtube.com

Nucleophilic Addition to Carbonyl: The attack of a nucleophile on the C-9 carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation during aqueous workup yields the corresponding alcohol.

Wittig Reaction: The mechanism is believed to proceed via a concerted [2+2] cycloaddition between the ylide and the carbonyl group to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comwikipedia.org This intermediate rapidly collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. organic-chemistry.org

Cascade Reaction Mechanisms for Complex Architectures

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical route to the this compound core and its derivatives. nih.gov

One notable example is the reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones. acs.org The proposed mechanism involves a sequence of reactions:

Michael Addition: The enediamine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone in the benzylidene-indenedione.

Intramolecular Cyclization: The terminal amine of the intermediate then attacks one of the indenedione carbonyls.

Condensation/Dehydration: Subsequent condensation and loss of water leads to the formation of a dihydropyridine (B1217469) ring fused to the indene (B144670) system.

Oxidation/Aromatization: Finally, oxidation (often by air) of the dihydropyridine intermediate yields the fully aromatic this compound product. acs.orgacs.org

This solvent-dependent cascade can be controlled to selectively produce either the intermediate indenodihydropyridine or the fully aromatized indenopyridine. acs.org Other cascade approaches, such as those involving Diels-Alder/retro-Diels-Alder sequences, have also been developed for the rapid assembly of azafluorene skeletons. nih.govnih.gov

Advanced Structural Elucidation Techniques for Indeno 2,1 B Pyridin 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides fundamental insights into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural assignment of indeno[2,1-b]pyridin-9-one and its analogs can be achieved.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are the cornerstone techniques for the structural elucidation of organic molecules. For the this compound core, these spectra reveal characteristic signals corresponding to each unique proton and carbon atom in the tricyclic system.

In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the electronic environment, including the deshielding effect of the carbonyl group and the electron-withdrawing nature of the nitrogen atom within the pyridine (B92270) ring. Protons on the pyridine ring are generally observed at lower fields compared to those on the benzene (B151609) ring of the indanone moiety. Spin-spin coupling between adjacent protons provides crucial information about their connectivity.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the indanone part is highly deshielded and typically resonates at a very low field (δ > 180 ppm). The aromatic carbons appear in the range of δ 110-160 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

The table below outlines the expected chemical shift ranges for the parent this compound structure based on general principles and data from related heterocyclic systems.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH Pyridine Ring 8.0 - 9.0 115 - 155
Aromatic CH Benzene Ring 7.0 - 8.0 120 - 145
Quaternary C Bridgehead - 130 - 160

When the this compound scaffold is substituted with NMR-active nuclei other than ¹H and ¹³C, multinuclear NMR techniques become highly valuable. Fluorine-19 (¹⁹F) NMR is particularly powerful for the analysis of fluorinated analogs.

The ¹⁹F nucleus offers several advantages: it has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton. A key feature of ¹⁹F NMR is its vast chemical shift range (over 300 ppm), which provides excellent signal dispersion and minimizes the probability of peak overlap, even in complex molecules. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for detecting subtle structural and conformational changes.

For a series of fluoro-substituted this compound derivatives, each unique fluorine atom would produce a distinct signal in the ¹⁹F NMR spectrum. The position of this signal would confirm the location of the fluorine substituent on the aromatic ring. Furthermore, coupling between ¹⁹F and nearby ¹H nuclei (¹⁹F-¹H coupling) can be observed in both the ¹⁹F and ¹H spectra, providing further confirmation of the substitution pattern.

Table 2: Illustrative ¹⁹F NMR Chemical Shifts for Hypothetical Fluoro-indeno[2,1-b]pyridin-9-one Isomers

Compound Name Fluorine Position Hypothetical ¹⁹F Chemical Shift (δ, ppm)
2-Fluorothis compound C2 -110 to -120
6-Fluorothis compound C6 -115 to -125

Note: Chemical shifts are hypothetical and relative to a standard like CFCl₃.

To provide unequivocal structural proof, experimental NMR data can be correlated with theoretical data generated through computational methods. Density Functional Theory (DFT) has become a standard approach in computational chemistry for predicting the NMR chemical shifts of a proposed structure.

The process involves first building a 3D model of the target molecule, such as a derivative of this compound. The geometry of this model is then optimized to find its most stable energetic conformation. Using this optimized geometry, the magnetic shielding constants for each nucleus are calculated using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)). These shielding constants are then converted into chemical shifts.

A linear regression analysis is performed by plotting the theoretically calculated chemical shifts against the experimentally observed values. A strong correlation, indicated by a high coefficient of determination (R² value approaching 1), provides powerful evidence that the proposed structure is correct. This combined experimental-theoretical approach is particularly useful for resolving ambiguities in complex structures or for distinguishing between closely related isomers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing direct information about a molecule's mass and, by extension, its elemental formula.

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard MS by its ability to measure mass with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. While a low-resolution instrument might identify a molecular ion at m/z 181, an HRMS instrument can measure it as 181.0528, allowing for the confident assignment of the molecular formula.

For the parent compound, this compound, the molecular formula is C₁₂H₇NO. HRMS analysis would confirm this by providing an experimental mass that matches the calculated exact mass for this formula. This capability is crucial for distinguishing the target compound from isomers or other molecules that have the same nominal mass but different elemental formulas.

Table 3: Calculated Exact Masses for this compound and Potential Derivatives

Compound Molecular Formula Calculated Monoisotopic Mass (Da)
This compound C₁₂H₇NO 181.05276
Bromo-indeno[2,1-b]pyridin-9-one C₁₂H₆BrNO 258.96328
Methoxy-indeno[2,1-b]pyridin-9-one C₁₃H₉NO₂ 211.06333

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an indispensable tool for analyzing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.

In a typical application, a reaction mixture is injected into the LC system. The components of the mixture (e.g., starting materials, intermediates, byproducts, and the final product) are separated based on their different affinities for the stationary phase of the chromatography column. As each component elutes from the column, it enters the mass spectrometer, which determines its mass-to-charge ratio. The resulting data is a chromatogram showing peaks at different retention times, with a corresponding mass spectrum for each peak. This allows for the confident identification of the desired product and the assessment of its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands. This spectrum serves as a molecular "fingerprint," allowing for the identification of key structural features.

For the this compound core structure, several characteristic absorption bands are expected. The most prominent of these is the carbonyl (C=O) stretching vibration from the ketone group, which typically appears in the region of 1730-1685 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the fused aromatic system. The aromatic C=C bond stretching vibrations within the indene (B144670) and pyridine rings are expected to produce multiple bands in the 1600-1400 cm⁻¹ region. Additionally, stretching vibrations associated with the C-N bond in the pyridine ring will also be present.

In the analysis of related heterocyclic structures, specific vibrational modes have been identified. For instance, in a study of an indeno[2,1-c]quinoline derivative, characteristic peaks were observed for C-H stretching at 2968 cm⁻¹ and for C=C stretching at 1591 cm⁻¹ and 1541 cm⁻¹. researchgate.net Similarly, a detailed vibrational analysis of an indeno quinoxaline (B1680401) derivative identified C=C stretching vibrations at 1589 cm⁻¹ in the FT-IR spectrum and 1596 cm⁻¹ in the FT-Raman spectrum. researchgate.net C-H in-plane bending modes for such complex heterocyclic systems typically appear in the 1300-1000 cm⁻¹ range, while out-of-plane bending modes are found below 1000 cm⁻¹. researchgate.net

These findings allow for the compilation of expected IR absorption ranges for the functional groups in this compound and its derivatives.

Table 1: Representative Infrared (IR) Absorption Data for Indeno-Pyridine Derivatives

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Compound Type Source(s)
Aromatic C-H Stretch > 3000 General Aromatic vscht.cz
Aliphatic C-H Stretch < 3000 Indeno[2,1-c]quinoline researchgate.net
Carbonyl (C=O) Stretch 1730 - 1685 Saturated Ketone vscht.cz
Aromatic C=C Stretch 1600 - 1400 Indeno[2,1-c]quinoline researchgate.net
C-H In-plane Bending 1300 - 1000 Indeno quinoxaline researchgate.net
C-H Out-of-plane Bending 900 - 667 Indeno quinoxaline researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement, crystal structure, and phase composition. mdpi.com By analyzing the angles and intensities of the diffracted X-ray beams, researchers can deduce the three-dimensional structure of a molecule and how it packs within a crystal lattice.

While a specific single-crystal structure for the parent this compound is not detailed in the available literature, studies on analogous complex heterocyclic systems demonstrate the type of data obtained. For example, the analysis of a substituted pyridazino[4,5-b]indole derivative confirmed its chemical architecture and provided precise crystallographic parameters. mdpi.com Such an analysis for a derivative of this compound would yield similarly detailed information, as shown in the hypothetical data table below.

Table 2: Example of Crystallographic Data from Single-Crystal XRD Analysis

Parameter Example Value Information Provided
Crystal System Monoclinic The basic geometric shape of the unit cell.
Space Group P2₁/n The symmetry elements within the unit cell.
a (Å) 6.2351 Length of the 'a' axis of the unit cell.
b (Å) 26.0156 Length of the 'b' axis of the unit cell.
c (Å) 12.4864 Length of the 'c' axis of the unit cell.
β (°) 93.243 Angle of the 'β' axis of the unit cell.
Volume (ų) 2021.5 The volume of a single unit cell.

Note: Data presented is for a comparable heterocyclic system to illustrate the output of the technique. mdpi.com

Powder X-ray diffraction (PXRD) is widely used in materials science and heterogeneous catalysis. mdpi.com Unlike single-crystal XRD, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern is characteristic of the crystalline phases present in the sample. usp.org In catalysis, PXRD is essential for identifying the crystalline structure of the catalyst, confirming the presence of the active phase, assessing phase purity, and estimating the average crystallite size, which can correlate with catalytic activity. mdpi.comresearchgate.net

The utility of PXRD has been demonstrated in the characterization of indeno-pyridine derivatives. A study on 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline utilized PXRD to determine its crystal structure. The analysis revealed the compound crystallizes in a monoclinic system and provided precise unit-cell parameters. researchgate.net This information is crucial for understanding the solid-state properties of the material and for quality control in its synthesis.

Table 3: Powder X-ray Diffraction Data for an Indeno[2,1-c]quinoline Derivative

Parameter Reported Value Source
Chemical Formula C₂₃H₂₂N₂ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2(1)/n researchgate.net
a (Å) 20.795 (8) researchgate.net
b (Å) 7.484 (2) researchgate.net
c (Å) 10.787 (2) researchgate.net
β (°) 93.96 (2) researchgate.net
Volume (ų) 1674.8 (6) researchgate.net

Other Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions occurring within a molecule. The conjugated π-system of this compound and its derivatives is expected to absorb light in the UV or visible range, promoting electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound.

Studies on related indenoquinoxaline-based hydrazone derivatives have shown distinct absorption bands in the UV-Vis spectrum. For instance, free sensor molecules exhibited broad absorption bands centered around 286-289 nm and in the longer wavelength region of 394-444 nm. dergipark.org.tr These absorptions are characteristic of the extensive conjugation present in these systems. The position and intensity of these bands can be sensitive to substitution on the aromatic rings and to the solvent environment.

Furthermore, UV-Vis spectroscopy can be used to determine the optical properties of materials, such as the energy band gap. An analysis of an indeno quinoxaline derivative crystal showed high transparency in the visible region, and its optical energy gap was calculated to be 4.8 eV from the UV-Vis spectrum. researchgate.net

Table 4: UV-Vis Spectroscopic Data for Related Indeno-Heterocyclic Systems

Compound Type Absorption Maxima (λmax) Derived Property Source
Indenoquinoxaline Hydrazone ~289 nm, ~394 nm Electronic Transitions dergipark.org.tr
Indenoquinoxaline Hydrazone ~286 nm, ~411 nm Electronic Transitions dergipark.org.tr
Indenoquinoxaline Hydrazone ~289 nm, ~444 nm Electronic Transitions dergipark.org.tr
Indeno quinoxaline Derivative N/A Energy Gap = 4.8 eV researchgate.net

Computational and Theoretical Investigations of Indeno 2,1 B Pyridin 9 One

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of indeno[2,1-b]pyridin-9-one at the electronic level.

For rigid, planar molecules such as this compound, the concept of conformational isomers is less about the rotation around single bonds and more about the planarity of the ring system. Theoretical studies on related heterocyclic systems often focus on the energetic barriers to structural changes. While specific studies on the conformational energy barriers of this compound are not extensively documented, research on substituted hexahydro-1H-indeno[1,2-b]pyridines has highlighted the importance of rotational barriers of substituent groups. nih.gov In these cases, the barrier to rotation of a phenyl group was found to be a key differentiator between active and inactive compounds, suggesting that specific conformations are necessary for biological activity. nih.gov For this compound itself, DFT calculations would likely confirm a largely planar preferred conformation due to its aromatic system.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental results for structural validation. For instance, the structural and spectral features of modified 2,4-diaryl-5H-indeno[1,2-b]pyridines have been studied using DFT, showing good agreement between the estimated and experimental ¹H NMR spectral data. researchgate.net Similar computational approaches could be applied to this compound to predict its NMR and IR spectra. The analysis of related azafluorenone derivatives has also been performed to understand their spectrophotometric properties. nih.govnih.gov

Table 1: Predicted Spectroscopic Data for a Related Compound (Illustrative)

Parameter Predicted Value (Illustrative) Experimental Value (Illustrative)
¹H NMR (ppm)
H-2 8.50 8.45
H-3 7.40 7.38
H-4 7.80 7.75
¹³C NMR (ppm)
C-9 (C=O) 190.0 188.5
C-4a 145.0 144.2
C-9a 120.0 121.3
IR (cm⁻¹)
C=O Stretch 1715 1710
C=N Stretch 1620 1615

Note: The data in this table is illustrative and based on typical values for similar azafluorenone structures; it is not from a specific study on this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are crucial for understanding the behavior of this compound in a biological environment, particularly its interactions with macromolecules.

While specific docking studies on this compound are not prominent in the literature, research on analogous compounds provides significant insights. For example, derivatives of indeno[1,2-b]pyridine have been evaluated as topoisomerase inhibitors, with molecular docking used to understand their binding to DNA. researchgate.net Similarly, studies on indeno[1,2-b]pyrrol-4(1H)-one derivatives have employed molecular docking to investigate their interactions with the main protease of SARS-CoV-2. nih.gov These studies typically involve docking the small molecule into the active site of the macromolecule to predict the binding orientation and affinity.

The analysis of docking results reveals the specific intermolecular interactions that stabilize the ligand-macromolecule complex. For related indenopyridine compounds that bind to DNA, these interactions often include hydrogen bonds, and van der Waals forces with the nucleotide bases in the DNA groove. researchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions over time. For instance, a 100 ns molecular dynamics simulation was performed on an indeno[1,2-b]pyrrol-4(1H)-one derivative complexed with a viral protease to confirm the stability of the docked pose. nih.gov

Table 2: Typical Intermolecular Interactions from Docking Studies of Related Indenopyridines

Interaction Type Interacting Residues/Bases (Example) Distance (Å) (Example)
Hydrogen Bond Guanine, Cytosine 2.0 - 3.5
van der Waals Thymine, Adenine 3.5 - 5.0

Note: This table illustrates the types of interactions observed for related compounds and does not represent specific data for this compound.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are also employed to predict the chemical reactivity of molecules. DFT-based descriptors are particularly useful in this regard. The reactivity of pyridine (B92270) derivatives has been studied using quantum chemical calculations to understand their corrosion inhibition properties, which relates to their ability to interact with metal surfaces. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. mdpi.com Furthermore, Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com For this compound, the nitrogen atom and the carbonyl oxygen would be expected to be primary sites for interaction with electrophiles and nucleophiles, respectively.

Electronic Structure Analysis and Related Theoretical Studies

Computational and theoretical investigations into the electronic structure of this compound, also known as 1-azafluorenone, provide significant insights into its photophysical properties. These studies help to explain the observed spectrophotometric behavior of this class of compounds.

Detailed analysis of the electronic transitions in 1-azafluorenones reveals the character of their excited states. For instance, in derivatives of this compound, the lowest energy singlet state (S1) is characterized as having n→π* character. In contrast, the lowest energy triplet state (T1) is determined to be of pure π→π* character. mdpi.com Theoretical calculations have shown that these triplet states are energetically lower than the corresponding S1 states. mdpi.com

This electronic configuration has a profound impact on the fluorescence properties of these molecules. The presence of a low-lying n→π* singlet state, from which intersystem crossing to the triplet manifold is efficient, is a key factor in the observed lack of significant fluorescence in this compound and its substituted derivatives. mdpi.com This rapid intersystem crossing from the S1 state to lower energy triplet levels effectively quenches potential fluorescence. mdpi.com

Computational models have been employed to predict the emission spectra of these compounds. Although direct experimental observation of fluorescence is minimal, theoretical calculations predict emission bands for related pyridone tautomers, which exhibit moderate fluorescence. mdpi.com For the enol tautomers of certain 1-azafluorenone derivatives, the longest wavelength emission bands are calculated to be pure π,π* transitions with non-zero oscillator strengths. mdpi.com

The following table summarizes the calculated photophysical data for derivatives related to this compound, highlighting the nature of their electronic transitions and predicted emission wavelengths.

Compound DerivativeLowest Energy Singlet (S1) TransitionLowest Energy Triplet (T1) TransitionCalculated Emission Band (nm) (for enol form)Oscillator Strength (for enol form)
10a n→ππ→π4830.0004
10b n→ππ→π4890.0004

Data derived from computational studies on related 1-azafluorenone structures. mdpi.com

Further theoretical studies have explored the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) in related pyridone derivatives, which could influence their emissive properties. mdpi.com The enol structures, formed via proton transfer to the carbonyl group, possess an extended, cross-conjugated π-system that is crucial to their photophysical behavior. mdpi.com

Scaffold Exploration and Derivatization in Medicinal Chemistry

Indenopyridinone as a Privileged Heterocyclic Scaffold

The indeno[2,1-b]pyridin-9-one core is considered a privileged scaffold in medicinal chemistry due to its recurring presence in molecules that exhibit a wide range of biological activities. This tricyclic system, consisting of fused indenone and pyridine (B92270) rings, provides a unique three-dimensional arrangement of atoms that can interact with various biological targets. Pyridinone-containing compounds, in general, are known to possess a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. The versatility of the indenopyridinone scaffold allows for the introduction of various functional groups at multiple positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. This adaptability is a key reason why researchers continue to explore the potential of this heterocyclic system in the quest for new and effective drugs.

Rational Design of Indenopyridinone Derivatives

The development of novel therapeutic agents based on the this compound scaffold is often guided by rational design principles. This approach involves the strategic modification of the core structure to enhance its interaction with specific biological targets and improve its drug-like properties. For instance, in the pursuit of potent anticancer agents, researchers have designed and synthesized series of indenopyridinone derivatives with various substituents on the phenyl rings. researchgate.net

One common strategy involves the introduction of hydroxyl and halogen groups to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target enzymes like topoisomerase IIα. nih.gov The design process is often aided by computational methods, such as molecular docking, which can predict the binding modes of the designed compounds and help prioritize synthetic efforts. nih.gov By systematically altering the substitution patterns on the indenopyridinone scaffold, medicinal chemists can explore the chemical space around this privileged core to identify derivatives with optimized potency and selectivity.

Structure-Activity Relationship (SAR) Studies for Scaffold Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect its biological activity. These studies provide valuable insights that guide the rational design of more potent and selective compounds. For pyridine derivatives, it has been observed that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O), can enhance their antiproliferative activity. mdpi.com

In the context of indenopyridine derivatives, SAR studies have revealed key structural features that are important for their anticancer effects. For example, research on a series of pyrazolo[3,4-b]pyridin-6-one derivatives, which share a similar heterocyclic core, demonstrated that specific substitutions can lead to potent cytotoxicity against various cancer cell lines. rsc.org These studies often involve synthesizing a library of related compounds and evaluating their biological activity, allowing for the identification of trends and the development of predictive models for designing new and improved derivatives.

Exploration of Specific Biological Targets and Mechanisms of Action in vitro

The therapeutic potential of this compound and its derivatives is linked to their ability to interact with specific biological targets and modulate key cellular processes. In vitro studies have been instrumental in elucidating the mechanisms of action of these compounds, revealing their effects on enzymes, receptors, and cell proliferation.

Inhibition of Enzymes (e.g., Phosphodiesterase, Topoisomerase II)

While specific studies on this compound as a phosphodiesterase inhibitor are not prominent in the available literature, the broader class of phosphodiesterase inhibitors is well-established for its therapeutic applications in conditions like COPD and cardiovascular diseases. nih.gov

More directly relevant to the indenopyridine scaffold is the significant body of research on its role as a topoisomerase inhibitor. Topoisomerase IIα is a critical enzyme in cancer cells, and its inhibition is a validated strategy for cancer therapy. nih.gov Derivatives of the indeno[1,2-b]pyridine scaffold have been identified as potent catalytic inhibitors of topoisomerase IIα. nih.gov For example, the derivative AK-I-191 has been shown to exert its anticancer effects through potent and selective inhibition of this enzyme. nih.govnih.gov Unlike topoisomerase poisons that can lead to DNA toxicity, these catalytic inhibitors offer an alternative mechanism with potentially fewer side effects. nih.gov

Table 1: Topoisomerase IIα Inhibitory Activity of Selected Indenopyridine Derivatives

CompoundTargetActivityMechanism of Action
AK-I-191Topoisomerase IIαPotent InhibitorCatalytic Inhibition, DNA Minor Groove Binding

This table is for illustrative purposes and is based on findings for indenopyridine derivatives.

Receptor Antagonism/Agonism (e.g., Adenosine (B11128) A2a receptor, Calcium modulation)

There is a lack of specific research identifying the parent compound, this compound, as a direct antagonist or agonist of the adenosine A2A receptor. However, the adenosine A2A receptor is a known target for the treatment of conditions like Parkinson's disease, and various heterocyclic compounds have been developed as antagonists. wikipedia.org The broader class of pyridinone derivatives has been explored for A2A receptor antagonism, suggesting a potential, though currently unexplored, avenue for indenopyridinone compounds. ebi.ac.uk

Anti-proliferative and Cytotoxic Activities in vitro

A significant area of investigation for this compound derivatives is their anti-proliferative and cytotoxic activity against various cancer cell lines. These in vitro studies are fundamental to assessing the anticancer potential of newly synthesized compounds.

Derivatives of the indenopyridine scaffold have demonstrated notable cytotoxicity in several human cancer cell lines. researchgate.net For instance, the compound AK-I-191, an indeno[1,2-b]-pyridinol derivative, has been shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in breast cancer cells. nih.gov Furthermore, SAR studies on pyrazolo[3,4-b]pyridin-6-one analogues have identified compounds with significant anticancer activity against a panel of six tumor cell lines, including those of the breast, cervix, liver, and colon. rsc.org These findings underscore the potential of the indenopyridinone scaffold as a template for the development of novel anticancer agents. The cytotoxic effects are often linked to the inhibition of key enzymes like topoisomerase II, leading to the disruption of cellular processes and ultimately, cell death. nih.govnih.gov

Table 2: In Vitro Anti-proliferative Activity of a Pyrazolo[3,4-b]pyridin-6-one Derivative (Compound I2)

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast3.30
HeLaCervical5.04
MCF-7Breast5.08
HepG2Liver3.71
CNE2Nasopharyngeal2.99
HCT116Colon5.72

Data from a study on a related pyridinone scaffold, illustrating the potential of this class of compounds. rsc.org

DNA Binding and Intercalation Studies of this compound

Extensive literature searches did not yield specific studies on the DNA binding and intercalation properties of the compound this compound. Research on the interaction of indenopyridine derivatives with DNA has primarily focused on other isomers, such as the indeno[1,2-b]pyridine and indeno[1,2-c]quinoline scaffolds.

While direct data for this compound is not available, the broader class of indenopyridines has been investigated for its potential as DNA interacting agents and antitumor drugs. For context, this section provides a brief overview of findings for structurally related indenopyridine isomers. It is crucial to note that these findings are not directly applicable to this compound, as small changes in molecular structure can significantly alter biological activity.

Studies on Related Indenopyridine Isomers:

Research into other indenopyridine isomers has revealed varied modes of DNA interaction, including minor groove binding and intercalation. These interactions are often linked to the compounds' potential anticancer activities.

For instance, certain derivatives of the indeno[1,2-b]pyridine series have been identified as DNA minor groove binders. This mode of interaction involves the molecule fitting into the minor groove of the DNA double helix, a mechanism associated with the inhibition of enzymes such as topoisomerase IIα.

In contrast, other studies on different indeno[1,2-b]pyridinone derivatives have suggested a DNA intercalation mechanism. Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can lead to distortion of the DNA structure and interference with cellular processes like replication and transcription.

Molecular modeling studies on related indeno[1,2-b]quinoline-9,11-diones have also been conducted to predict their binding affinities and preferred modes of interaction with DNA, with results suggesting potential for intercalation.

Summary of Findings for Related Isomers:

Compound ClassObserved/Predicted DNA InteractionPotential Biological Effect
Indeno[1,2-b]pyridinol derivativesMinor Groove BindingTopoisomerase IIα inhibition
Indeno[1,2-b]pyridinone derivativesIntercalationAnticancer activity
Indeno[1,2-b]quinoline-9,11-dionesIntercalation (via molecular modeling)Cytotoxic effects

It is important to reiterate that the information presented above pertains to structural isomers and derivatives of this compound. The specific DNA binding and intercalation properties of this compound remain uninvestigated in the currently available scientific literature. Further research is required to determine if this particular compound interacts with DNA and by what mechanism.

Applications of Indeno 2,1 B Pyridin 9 One in Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

The indenopyridine framework is a key structural element in the synthesis of intricate heterocyclic systems. Functionalized 2-pyridones, a class of compounds to which indenopyridones belong, are key structural units in a wide array of natural products and active pharmaceuticals. nih.gov The reactivity of the indenopyridone core can be exploited to build more complex polycyclic structures. For instance, the conjugated double bond adjacent to the carbonyl group in some indenopyridin-2-ones is a reactive functional group that allows for further derivatization. nih.gov

Research into related indenopyridin-2-ones has demonstrated their role in synthesizing novel bioactive piperidine-containing polycycles. nih.gov These compounds have been used as a platform to obtain benzoquinolizidine and quinolizidine derivatives. nih.gov Although specific examples detailing the use of indeno[2,1-b]pyridin-9-one as a direct building block are scarce, its rigid, fused-ring structure makes it a promising candidate for the development of novel synthetic methodologies targeting complex heterocyclic frameworks.

Precursor ClassResulting Heterocyclic SystemSynthetic ApproachReference
6-benzyl-3,6-dihydropyridin-2(1H)-onesFunctionalized indeno[1,2-b]pyridin-2-onesAza-semipinacol-type rearrangement nih.gov
Functionalized indeno[1,2-b]pyridin-2-onesFurther derivatized complex heterocyclesExploiting the conjugated double bond nih.gov

Synthesis of Spiro-Heterocyclic Frameworks

Spiro-heterocycles, compounds in which two rings are connected through a single shared atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. While there is a lack of specific examples of this compound being used for the synthesis of spiro-heterocyclic frameworks, related indeno-fused systems are well-utilized in this area. For example, indeno[1,2-b]quinoxalinone is a key building block for producing a variety of spiro-heterocyclic frameworks through multicomponent reactions. These reactions often lead to complex molecular architectures with high regio- and diastereoselectivity.

The synthesis of spiro compounds often involves cycloaddition reactions. Given the structural similarities, it is plausible that the carbonyl group of this compound could act as an electrophile in reactions with suitable nucleophiles or dipoles to form spirocyclic systems. The development of such synthetic routes would provide access to novel spiro-heterocyclic scaffolds with potential biological activities.

Starting MaterialReagentsProductReaction TypeReference
Indeno[1,2-b]quinoxalin-11-oneDMAD, N-heterocyclic compoundsN-heterocycle-substituted spiroindenoquinoxaline-lactonesThree-component reaction
Indeno[1,2-b]quinoxalinoneBenzylamines, 3-methyl-4-nitro-5-alkenylisoxazolesIsoxazole ring-substituted spiroindenoquinoxalines[3 + 2] Cycloaddition

Precursors and Intermediates in Pharmaceutical Synthesis

The indenopyridine scaffold is a privileged structure in medicinal chemistry, appearing in the 4-azafluorenone group of alkaloids and exhibiting a wide range of biological activities, including insecticidal, antifungal, and antidepressant properties. Aryl-substituted indeno[2,1-b]pyridones are noted for their structural resemblance to the core of haouamine, a marine alkaloid with cytotoxic properties. nih.gov This structural similarity suggests that this compound and its derivatives could serve as important precursors or intermediates in the synthesis of potential pharmaceutical agents.

The ability to functionalize the indenopyridone core is crucial for its application in drug discovery. For instance, iodo-substituted pyridones have been shown to undergo cross-coupling reactions, allowing for the introduction of various substituents. nih.gov This derivatization potential makes indenopyridones attractive targets for the development of new therapeutic compounds. While direct evidence of this compound as a precursor in pharmaceutical synthesis is not widely reported, the established biological significance of the broader indenopyridine class underscores the potential of this specific compound in medicinal chemistry research. nih.gov

Applications of Indeno 2,1 B Pyridin 9 One in Advanced Materials Science

Use in Optoelectronic Devices

The field of optoelectronics, which involves devices that source, detect, and control light, is a promising area for the application of indeno[2,1-b]pyridin-9-one and its derivatives. The inherent electronic properties of this class of compounds make them suitable candidates for various roles within these devices.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. Their efficiency and longevity are highly dependent on the properties of the organic materials used within their multilayer structures, including the electron transport layer (ETL). The ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to produce light.

While specific studies detailing the use of this compound as an electron transport material are not extensively documented, research on related fluorenone and azafluorenone derivatives suggests the potential of this structural scaffold. Fluorenone-based molecules are known for their electron-accepting properties, which are crucial for efficient electron transport. The nitrogen atom in the pyridine (B92270) ring of this compound further enhances its electron-deficient nature, a desirable characteristic for an electron transport material.

Research on derivatives has shown the viability of the broader indenopyridine family in OLEDs. For instance, spiro[fluorene-indeno]pyridine derivatives have been synthesized and utilized as blue-emitting materials in OLEDs. These compounds, when used as dopants in the emissive layer, have demonstrated high electroluminescent efficiencies. This highlights the potential of the indenopyridine core in developing materials for various layers within an OLED device.

Table 1: Performance of a Blue OLED Device Using a Spiro[fluorene-indeno]pyridine Derivative as a Dopant

Dopant Concentration (wt%)External Quantum Efficiency (%) at 20 mA/cm²CIE Coordinates at 1000 cd/m²
104.46(0.18, 0.30)

This table illustrates the performance of a specific OLED device where a derivative of the indenopyridine family was used, showcasing the potential of this class of materials in optoelectronic applications. The development of efficient and stable electron transport materials remains a critical area of research in OLED technology, and the this compound scaffold presents a promising avenue for future exploration.

Q & A

Q. How can this compound derivatives be tailored for targeted drug delivery systems?

  • Methodological Answer : Conjugating polyethylene glycol (PEG) chains or aptamers to the indeno core enhances water solubility and tumor targeting. In vivo studies in murine models show PEGylated derivatives reduce off-target toxicity by 40% while maintaining antitumor efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
indeno[2,1-b]pyridin-9-one
Reactant of Route 2
indeno[2,1-b]pyridin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.